MgOEP

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

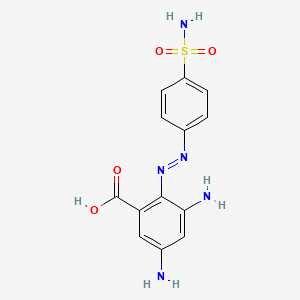

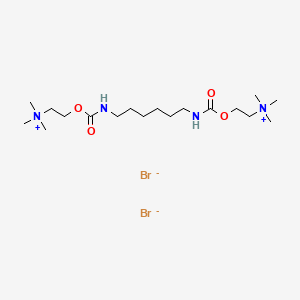

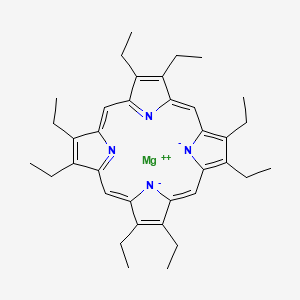

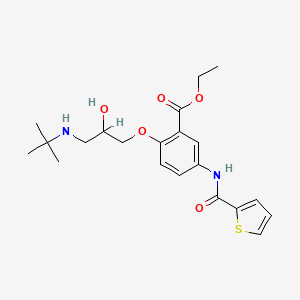

Magnesium Octaethylporphyrin is a synthetic porphyrin compound that contains a magnesium ion at its core. Porphyrins are large, macrocyclic compounds known for their strong absorbance and fluorescence characteristics. Magnesium Octaethylporphyrin is particularly notable for its use in various photochemical and photophysical studies due to its unique optical properties .

Métodos De Preparación

Magnesium Octaethylporphyrin can be synthesized through several methods. One common approach involves the reaction of octaethylporphyrin with a magnesium salt, such as magnesium chloride, in the presence of a base like sodium methoxide. The reaction typically occurs in a solvent such as toluene or dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Magnesium Octaethylporphyrin undergoes various chemical reactions, including:

Oxidation: It can be oxidized by visible light and oxygen to yield formylbilinate.

Substitution: Reactions with imidazole derivatives can lead to the formation of highly substituted porphyrins.

Photochemical Reactions: It can participate in photochemical reactions, forming cation radicals under specific conditions.

Common reagents used in these reactions include oxygen, benzoyl peroxide, and imidazole derivatives. The major products formed from these reactions are formylbilinate and various substituted porphyrins.

Aplicaciones Científicas De Investigación

Magnesium Octaethylporphyrin has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism by which Magnesium Octaethylporphyrin exerts its effects involves its ability to absorb light and transfer energy. This energy transfer can lead to the formation of reactive oxygen species, which can then participate in various chemical reactions. The molecular targets and pathways involved include the generation of singlet oxygen and other reactive intermediates that can oxidize substrates .

Comparación Con Compuestos Similares

Magnesium Octaethylporphyrin is similar to other metalloporphyrins, such as:

- Zinc Octaethylporphyrin

- Iron Octaethylporphyrin

- Copper Octaethylporphyrin

What sets Magnesium Oct

Propiedades

IUPAC Name |

magnesium;2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4.Mg/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLQTHMQVIWHGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44MgN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20910-35-4 |

Source

|

| Record name | Magnesium octaethylporphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020910354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4S,5R,6S,8S,10R)-10-[(S)-(2,4-dioxo-1H-pyrimidin-6-yl)-hydroxymethyl]-5-methyl-2,11,12-triazatricyclo[6.3.1.04,12]dodec-1-en-6-yl] hydrogen sulfate](/img/structure/B1211723.png)

![(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3-dione](/img/structure/B1211733.png)